molecular formula C20H24BFO3 B8198224 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8198224
M. Wt: 342.2 g/mol
InChI Key: LDJWEAOYWZLZFJ-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a fluorinated aromatic core modified with a benzyloxymethyl group. The compound belongs to the pinacol boronate family, characterized by a dioxaborolane ring with four methyl substituents. This structure enhances stability and facilitates applications in cross-coupling reactions, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(22)12-16(18)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJWEAOYWZLZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

ArB(OH)2+PinacolH+ArBpin+2H2O\text{ArB(OH)}_2 + \text{Pinacol} \xrightarrow{\text{H}^+} \text{ArBpin} + 2\text{H}_2\text{O}

Key Parameters

  • Catalyst : Trifluoroacetic acid (TFA, 5 vol%) or collidine base.

  • Solvent : Toluene/dioxane (4:1 v/v) for optimal solubility.

  • Temperature : 90°C under reflux.

  • Yield : 72–85% after purification via flash chromatography.

Kinetic Insights :
NMR monitoring reveals equilibrium establishment within 30 minutes at 90°C, with forward and reverse rate constants kf=kr=5.2×103M1s1k_f = k_r = 5.2 \times 10^{-3} \, \text{M}^{-1} \text{s}^{-1}. The equilibrium constant Keq1.08K_{eq} \approx 1.08, favoring product formation under excess pinacol.

Transesterification from Pinacol Boronates

This method leverages pre-formed aryl pinacol boronates (ArBpin) and methyl boronic acid (MBA) to achieve dynamic exchange, enabling crystallization of the target compound.

Reaction Scheme

ArBpin+MBAArB(OMe)+Pinacol\text{ArBpin} + \text{MBA} \rightleftharpoons \text{ArB(OMe)} + \text{Pinacol}

Optimization Steps

  • Deprotection : ArBpin (1.0 mmol) reacts with MBA (3.0 equiv) in toluene/dioxane (5 mL) at 90°C for 24 hours.

  • Crystallization : Slow cooling to 25°C over 48 hours yields crystalline product.

  • Purification : Washed with methanol to remove residual MBA.

Advantages :

  • Avoids handling moisture-sensitive boronic acids.

  • Achieves 89% crystallinity (PXRD analysis).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields, particularly for electron-deficient aryl systems.

Protocol

  • Precursor Mix : 2-(benzyloxymethyl)-4-fluoroaniline (1.0 equiv), B₂pin₂ (3.0 equiv), and NaNO₂ (1.2 equiv) in MeOH/H₂O (1:1 v/v).

  • Irradiation : 100°C, 300 W, 15 minutes.

  • Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄, and column chromatography.

Performance Metrics :

  • Yield : 78–82%.

  • Purity : >95% (¹H NMR).

Comparative Analysis of Methods

Parameter Direct Esterification Transesterification Microwave-Assisted
Reaction Time 24–48 h24 h15 min
Yield 72–85%89%78–82%
Catalyst TFA/CollidineNoneNaNO₂
Crystallinity ModerateHighLow
Scalability IndustrialLab-scaleLab-scale

Critical Considerations in Synthesis

Solvent Selection

  • Toluene/dioxane mixtures prevent boronate hydrolysis while enhancing aryl precursor solubility.

  • Methanol/water systems are optimal for Sandmeyer-type reactions but require strict pH control.

Purification Challenges

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:1) eluent effectively separates the target compound from pinacol byproducts.

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals suitable for X-ray diffraction.

Mechanistic Insights

The transesterification pathway proceeds via a tetrahedral intermediate, where MBA displaces pinacol through nucleophilic attack at the boron center. Density functional theory (DFT) calculations indicate a transition state energy barrier of ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol}, consistent with the observed reaction rates .

Scientific Research Applications

Reactivity in Arylboration Reactions

One of the prominent applications of this compound is in copper-catalyzed defluorinative arylboration reactions . This process allows for the introduction of aryl groups into various substrates, which is particularly valuable in the synthesis of complex organic molecules. The compound serves as a boron source that can react with vinylarenes, facilitating the formation of carbon-carbon bonds while simultaneously removing fluorine atoms from the substrate .

Case Study: Defluorinative Arylboration

In a study published by the Royal Society of Chemistry, researchers demonstrated the successful use of this compound in synthesizing a range of new arylboron compounds. The methodology involved reacting 1-(benzyloxy)methyl-4-vinylbenzene with pentafluorobenzonitrile using the title compound as a reagent. The resulting products exhibited high yields and purity, showcasing the effectiveness of this approach in organic synthesis .

Synthesis of Functionalized Compounds

The compound is also utilized in synthesizing various functionalized compounds that are important in pharmaceuticals and agrochemicals. For instance, it can be employed to create derivatives that possess enhanced biological activity or improved solubility profiles .

Potential Therapeutic Applications

The structural features of 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggest potential applications in medicinal chemistry. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents.

Case Study: SGLT Inhibitors

Research has indicated that similar boron-containing compounds can act as inhibitors for sodium-dependent glucose transporters (SGLT), which are crucial targets in treating diabetes. By modifying the dioxaborolane structure to enhance its interaction with SGLT proteins, there is potential for developing new treatments for diabetes and related metabolic disorders .

Use in Boron-Doped Materials

The compound's boron content makes it useful in materials science, particularly in creating boron-doped polymers and nanomaterials. These materials exhibit unique electronic properties that can be harnessed for applications in electronics and photonics.

Case Study: Boron-Doped Polymers

Studies have shown that incorporating dioxaborolane derivatives into polymer matrices can significantly enhance their electrical conductivity and thermal stability. This property is particularly beneficial for developing advanced materials used in electronic devices .

Summary Table of Applications

Application AreaDescriptionExample/Case Study
Organic SynthesisArylboration reactions to form carbon-carbon bondsCopper-catalyzed defluorinative arylboration
Medicinal ChemistryPotential SGLT inhibitors for diabetes treatmentModification for enhanced biological activity
Materials ScienceDevelopment of boron-doped polymers with enhanced propertiesBoron-doped materials for electronics

Mechanism of Action

The mechanism of action for 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronate ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Target Compound : The benzyloxymethyl group (electron-donating via ether oxygen) stabilizes the boronate, while the para-fluoro group (weakly electron-withdrawing) enhances electrophilicity at the boron center.
  • 2-(4-Methoxybenzyl)-dioxaborolane (): Methoxy is strongly electron-donating, increasing boronate stability. Synthesized in 83% yield via UiO-Co catalysis, indicating efficient methods for electron-rich aryl boronate esters .
  • 2-(5-Chloro-2-methylphenyl)-dioxaborolane (): Chloro (electron-withdrawing) and methyl (electron-donating) substituents create a balanced electronic profile. The a-isomer was isolated in 26% yield, suggesting steric challenges in synthesis .

Steric and Conformational Effects

  • 2-(9-Anthryl)-dioxaborolane (): Bulky anthracene substituents impose significant steric hindrance, limiting reactivity in cross-coupling but enabling applications in luminescent materials .
  • 2-(Cyclohexylmethoxy)-dioxaborolane (): Aliphatic substituents improve solubility in non-polar solvents compared to aromatic analogs like the target compound .

Positional Isomerism and Regioselectivity

  • Fluorine Position: The target compound’s para-fluoro group contrasts with 2-(4-Fluorobenzyl)-dioxaborolane (), where fluorine is directly on the benzyl group. 2-(3-Fluorophenyl)-dioxaborolane (): Meta-fluorine reduces resonance stabilization compared to para-substituted analogs, affecting reactivity in Suzuki-Miyaura couplings .

Data Table: Key Properties of Selected Dioxaborolanes

Compound Name Substituents Molecular Weight Yield (%) Key Properties/Applications Reference
2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-dioxaborolane Benzyloxymethyl, 4-F 368.18* N/A Stabilized boronate for cross-coupling
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl 234.11 83 High-yield synthesis via Co catalysis
2-(5-Chloro-2-methylphenyl)-dioxaborolane (a-isomer) 5-Cl, 2-Me 238.09 26 Steric challenges in regioselectivity
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) 9-Anthryl 334.23 N/A Luminescent materials
2-(3-Fluoro-4-(trifluoromethylbenzyloxy)phenyl)-dioxaborolane 3-F, 4-(CF3-benzyloxy) 396.18 N/A High lipophilicity for drug design
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynyl 214.06 N/A Click chemistry applications

*Calculated based on formula C20H21BFO3.

Biological Activity

2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.

The compound has the following chemical properties:

  • Molecular Formula: C16H20B O2
  • Molecular Weight: 258.14 g/mol
  • CAS Number: 87100-28-5
  • Boiling Point: 65°C (0.15 mmHg)

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with various phenolic derivatives. The specific synthetic pathway can affect the biological activity and stability of the resulting compound .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as a selective modulator of certain enzyme pathways and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been observed to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific pathways involved include:

  • Inhibition of cell proliferation: The compound has shown efficacy in reducing the proliferation of various cancer cell lines.
  • Induction of apoptosis: Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

Antimicrobial Properties

There are indications that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising potential as an antimicrobial agent .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerBreast Cancer Cell Line10
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli16

Q & A

Basic: What are the common synthetic routes for preparing this boronate ester, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A key step involves borylation of halogenated intermediates using palladium catalysts (e.g., Pd(dppf)Cl₂) in the presence of pinacolborane. Optimization strategies include:

  • Catalyst selection : Use of Pd catalysts with bulky ligands to mitigate steric hindrance from the benzyloxymethyl group .
  • Solvent/base systems : Tetrahydrofuran (THF) with potassium carbonate enhances boron stability, while avoiding protic solvents to prevent ester hydrolysis .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
    • ¹⁹F NMR : A single peak at δ -110 to -115 ppm verifies the para-fluoro substituent .
  • X-ray crystallography : Resolves steric effects of the benzyloxymethyl group and confirms boronate geometry (e.g., bond angles ~120°) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.2) .

Basic: How does the benzyloxymethyl substituent influence reactivity in cross-coupling reactions?

The benzyloxymethyl group introduces steric bulk, which can slow transmetallation steps in Suzuki couplings. Methodological adjustments include:

  • Pre-activation : Using microwave-assisted heating to overcome kinetic barriers .
  • Ligand design : Employing electron-rich ligands (e.g., SPhos) to enhance catalyst turnover .
  • Solvent polarity : Lower-polarity solvents (e.g., toluene) reduce steric crowding around boron .

Advanced: What are the stability challenges for this compound under varying conditions, and how are they mitigated?

  • Hydrolysis sensitivity : The boronate ester is prone to hydrolysis in humid environments. Storage under argon at -20°C in sealed vials is recommended .
  • Thermal stability : Decomposition above 150°C necessitates low-temperature reaction setups (<100°C) .
  • Light sensitivity : Amber glassware prevents photodegradation of the fluoroaryl moiety .

Advanced: How do electronic effects of the 4-fluoro and benzyloxymethyl groups impact regioselectivity in subsequent reactions?

  • Electron-withdrawing fluoro group : Directs electrophilic substitution to the meta-position, verified by DFT calculations .
  • Benzyloxymethyl donor effects : Stabilizes intermediates in nucleophilic aromatic substitution via resonance. Comparative studies with non-fluorinated analogs show reduced reactivity (yield drop ~20%) .

Advanced: What computational methods are used to predict the compound’s behavior in catalytic cycles?

  • Density Functional Theory (DFT) : Models transition states in Suzuki couplings, highlighting steric clashes between the benzyloxymethyl group and catalyst ligands .
  • Molecular Dynamics (MD) : Simulates solvent effects on boron coordination geometry .

Data Contradiction Analysis: How to resolve discrepancies in reported reactivity across studies?

Conflicting data (e.g., variable yields in cross-couplings) may arise from:

  • Purity issues : Trace moisture or oxygen degrades boronate esters. Validate purity via ¹H NMR (absence of ~δ 5.5 ppm hydroxyl peaks) .
  • Catalyst batch variability : ICP-MS analysis of Pd catalyst purity identifies metal impurities (>99.9% Pd required) .
  • Substrate electronic profiles : Hammett plots correlate substituent effects (σ values) with reaction rates .

Advanced: What are emerging applications in materials science, and what methodological adaptations are needed?

  • Organic electronics : The compound serves as a dopant in polymer semiconductors. Optimize film homogeneity via spin-coating under inert atmospheres .
  • Photocatalysts : Fluorinated aryl borates enhance light absorption. UV-vis spectroscopy (λmax ~270 nm) guides bandgap tuning .

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